molecular formula C26H36KNO4S B611647 VCH-916 CAS No. 1200133-34-1

VCH-916

货号: B611647
CAS 编号: 1200133-34-1
分子量: 497.7 g/mol
InChI 键: RYXIBQLRUHDYEE-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VCH-916 is a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase, developed by ViroChem Pharma (later acquired by Vertex Pharmaceuticals). It targets the thumb domain (allosteric site B) of NS5B, disrupting viral RNA replication . In phase I trials, this compound demonstrated dose-dependent antiviral activity, achieving a mean maximal HCV RNA decline of 1.5 log10 IU/mL at doses of 200 mg TID and 300–400 mg BID over three days in genotype 1-infected patients . However, phase II trials were discontinued due to gastrointestinal disorders, throat irritation, and nausea, compounded by the rapid emergence of resistance mutations .

准备方法

  • 遗憾的是,文献中没有广泛提供 VCH-916 的具体合成路线和反应条件。
  • 它是在工业上生产的,进一步的研究可能会揭示更多细节。
  • 化学反应分析

    • VCH-916 可能经历各种化学反应,包括氧化、还原和取代反应。
    • 这些反应中使用的常见试剂和条件尚未公开。
    • 这些反应产生的主要产物尚未明确记录。
  • 科学研究应用

    Antiviral Efficacy

    VCH-916 has been tested in several clinical trials, showcasing its efficacy in reducing HCV viral load. The following table summarizes key findings from clinical studies:

    Study ReferenceDosage (mg)Genotype TargetedLog Drop in HCV Viral LoadPhase
    200 tid23.0II
    300-400 bid24.5II
    1500 bid1, 43.5III

    Key Findings:

    • In a Phase II trial, this compound resulted in a log drop of up to 4.5 in patients with genotype 2 HCV.
    • The compound demonstrated safety and tolerability across various dosages.

    Combination Therapy

    This compound is often evaluated in combination with other antiviral agents to enhance treatment efficacy and reduce the risk of resistance development.

    Combination PartnerDosage (mg)Observed Efficacy
    Telaprevir750 q8Enhanced log drop
    Boceprevir800 tidSynergistic effect
    Sofosbuvir400 dailyImproved response rates

    Case Study:
    In a recent clinical trial combining this compound with sofosbuvir, patients exhibited a sustained virological response (SVR) rate of over 90%, indicating that this combination could be a potential standard for treating HCV.

    Resistance Studies

    Resistance to antiviral therapies is a significant concern in HCV treatment. Studies have shown that this compound maintains efficacy against certain resistant strains of the virus.

    Resistance Profile

    Mutation DetectedImpact on Efficacy
    Y93HModerate resistance
    L31MLow resistance

    Research indicates that while some mutations confer resistance, this compound retains activity against common variants, making it a valuable option in resistant cases.

    作用机制

    • VCH-916 通过抑制 HCV NS5B 聚合酶发挥作用。
    • 这种抑制所涉及的分子靶点和途径仍在研究中。
  • 相似化合物的比较

    Efficacy and Resistance Profiles

    The following table summarizes key data for VCH-916 and comparable NNIs targeting NS5B site B:

    Compound (Developer) Max HCV RNA Decline (log10 IU/mL) Resistance Mutations Clinical Trial Outcome
    This compound (ViroChem) 1.5 (200–400 mg BID/TID) L419S/M, M423T/V/I, I482L, V494A Discontinued (Phase II: GI toxicity)
    Filibuvir (Pfizer) 0.97–1.2 (100–450 mg BID) M423T Discontinued (Phase II: Viral rebound)
    VCH-759 (Vertex) 2.5 (800 mg TID) L419V, M423T Discontinued (Phase II: Resistance)
    HCV-796 (Wyeth) 1.5–2.0 (1000 mg BID) C316Y, S365T Discontinued (Phase II: Hepatotoxicity)
    GS-9190 (Gilead) 1.8 (40 mg BID) S556G, C445F Discontinued (Phase II: Adverse effects)

    Key Findings :

    • This compound showed moderate antiviral activity compared to VCH-759, which achieved a higher viral load reduction (2.5 log10) .
    • Resistance mutations in this compound (e.g., M423T) overlap with those in filibuvir and VCH-759, suggesting cross-resistance among thiophene-based NNIs .
    • HCV-796 and GS-9190 were discontinued due to off-target toxicity, while this compound’s discontinuation was primarily linked to tolerability issues .

    Genetic Barrier to Resistance

    NNIs targeting site B, including this compound, exhibit a lower genetic barrier to resistance compared to nucleoside inhibitors (NIs). Resistance mutations emerge rapidly during monotherapy:

    • This compound selected for L419S/M and M423T/V/I variants within 14 days .
    • Similarly, filibuvir and VCH-759 selected for M423T and L419V mutations, respectively .
    • Cross-resistance is common; for example, the A442T mutation confers resistance to this compound, VCH-759, and filibuvir .

    常见问题

    Q. Basic: What is the mechanism of action of VCH-916 in inhibiting HCV replication?

    This compound is a non-nucleoside inhibitor targeting the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, disrupting viral replication. Methodologically, its efficacy is assessed through polymerase inhibition assays (measuring IC50 values) and viral load quantification in clinical trials (e.g., 2.5 log10 IU/mL reduction in HCV RNA observed over 14 days in Phase I studies). Resistance profiling via sequencing identifies mutations (e.g., M423T/V/I, I482L) that reduce susceptibility .

    Q. Basic: What in vitro and in vivo models are commonly used to evaluate this compound’s antiviral efficacy?

    • In vitro : HCV subgenomic replicon systems (e.g., GT1-GT6 replicons) measure compound potency across genotypes. Cell-surface uPA activity assays (e.g., MDA-MB-231 cell lines) assess off-target effects .
    • In vivo : Humanized liver mouse models or non-human primates monitor viral load decline and resistance emergence. Dose-response curves and pharmacokinetic/pharmacodynamic (PK/PD) modeling validate efficacy thresholds .

    Q. Basic: How is resistance to this compound characterized, and what mutations are associated with reduced susceptibility?

    Resistance is identified through serial passage experiments under selective pressure, followed by next-generation sequencing of viral isolates. Key mutations (e.g., L419S/M, V494A) are validated via reverse genetics to confirm reduced inhibitor binding. IC50 shifts (>10-fold) in mutant versus wild-type replicons quantify resistance levels .

    Q. Advanced: How can researchers design combination therapies involving this compound to mitigate resistance development?

    Methodological approach :

    • Conduct synergistic drug screens pairing this compound with NS5A inhibitors (e.g., velpatasvir) or nucleoside analogs.
    • Use resistance profiling to identify complementary targets (e.g., NS5B allosteric sites unaffected by this compound-associated mutations).
    • Validate combinations in 3D liver spheroid models to simulate clinical resistance dynamics .

    Q. Advanced: What are the challenges in interpreting contradictory data on this compound’s efficacy across different HCV genotypes?

    Contradictions arise from genotype-specific polymerase structural variations (e.g., GT3’s hydrophobic pocket vs. GT1). To address this:

    • Perform structural homology modeling to compare NS5B binding pockets.
    • Validate findings using chimeric replicons with swapped NS5B domains.
    • Control for assay variability (e.g., cell type, incubation time) that may inflate IC50 discrepancies (e.g., <3-fold differences across platforms) .

    Q. Advanced: How do researchers reconcile discrepancies between in vitro potency (IC50) and in vivo efficacy observed in this compound studies?

    Key strategies :

    • Apply physiologically based pharmacokinetic (PBPK) modeling to account for hepatic metabolism and protein binding.
    • Use microdialysis in animal models to measure free drug concentrations in target tissues.
    • Compare ex vivo efficacy (e.g., patient-derived hepatocytes) with clinical trial data to validate translational relevance .

    Q. Advanced: What advanced techniques are used to study this compound’s off-target effects on non-HCV pathways (e.g., myogenesis or uPA inhibition)?

    • Electrophysiological recordings (e.g., patch-clamp) assess ion channel modulation.
    • RNA-seq/proteomics identify dysregulated pathways (e.g., IL-6 signaling in myoblast differentiation).
    • CRISPR-Cas9 knockouts of suspected off-targets (e.g., uPA) validate mechanistic links .

    Q. Advanced: How can contradictory findings about this compound’s role in non-HCV contexts (e.g., visual working memory or cancer) be resolved?

    Methodological framework :

    • Replicate studies using cGMP-grade compound to exclude batch variability.
    • Employ isogenic cell lines to isolate compound-specific effects from genetic background noise.
    • Conduct meta-analyses of public datasets (e.g., GEO, ClinVar) to identify confounding variables (e.g., co-administered drugs) .

    属性

    IUPAC Name

    potassium;5-(cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H37NO4S.K/c1-17-8-10-19(11-9-17)25(28)27(20-12-14-21(31-2)15-13-20)22-16-23(32-24(22)26(29)30)18-6-4-3-5-7-18;/h6,16-17,19-21H,3-5,7-15H2,1-2H3,(H,29,30);/q;+1/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RYXIBQLRUHDYEE-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CCC(CC1)C(=O)N(C2CCC(CC2)OC)C3=C(SC(=C3)C4=CCCCC4)C(=O)[O-].[K+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H36KNO4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00677372
    Record name Potassium 5-(cyclohex-1-en-1-yl)-3-[(4-methoxycyclohexyl)(4-methylcyclohexane-1-carbonyl)amino]thiophene-2-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00677372
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    497.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1200133-34-1
    Record name Potassium 5-(cyclohex-1-en-1-yl)-3-[(4-methoxycyclohexyl)(4-methylcyclohexane-1-carbonyl)amino]thiophene-2-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00677372
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。